

## The Role of PARP7 in Cancer Immunology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase (MARtransferase) that has emerged as a critical regulator of innate immunity and a promising therapeutic target in oncology. Unlike other PARP family members involved in DNA damage repair, PARP7's primary role in cancer immunology is the suppression of the type I interferon (IFN-I) response. Cancer cells frequently exploit this function to evade immune surveillance. Inhibition of PARP7 unleashes this suppressed IFN-I signaling, leading to cancer cell-intrinsic apoptosis, enhanced antigen presentation, and recruitment of cytotoxic immune cells into the tumor microenvironment. This guide provides an in-depth overview of the molecular mechanisms, preclinical and clinical data, and key experimental methodologies related to the function of PARP7 in cancer immunology.

# Core Mechanism of Action: PARP7 as a Negative Regulator of Type I Interferon Signaling

PARP7 acts as a brake on the innate immune system, specifically targeting the cGAS-STING pathway, which is responsible for detecting cytosolic DNA—a common feature of cancer cells due to genomic instability.[1][2][3] The central mechanism involves the mono-ADP-ribosylation (MARylation) of key signaling proteins.



Key Steps in PARP7-mediated Immune Suppression:

- Cytosolic DNA Sensing: Genomic instability in cancer cells leads to the accumulation of DNA in the cytoplasm. This cytosolic DNA is recognized by the sensor cyclic GMP-AMP synthase (cGAS).[4][5]
- STING Activation: Upon binding DNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which activates the Stimulator of Interferon Genes (STING) protein located on the endoplasmic reticulum.[5][6]
- TBK1 Recruitment: Activated STING recruits and activates TANK-binding kinase 1 (TBK1).[2]
- PARP7 Intervention: PARP7 uses NAD+ as a substrate to transfer a single ADP-ribose molecule (MARylation) onto TBK1.[2][7][8] This post-translational modification inhibits TBK1's kinase activity, preventing its autophosphorylation and its ability to phosphorylate downstream targets.[2][7]
- Suppression of IFN-I Production: With TBK1 inhibited, the transcription factor IRF3 is not phosphorylated and cannot translocate to the nucleus to initiate the transcription of type I interferons, such as IFN-β.[5][7]
- Immune Evasion: The resulting lack of IFN-I production prevents the activation of dendritic cells, the recruitment of cytotoxic CD8+ T cells, and the overall anti-tumor immune response, allowing the cancer to grow undetected.[9]

Inhibition of PARP7's catalytic activity removes this brake, restoring TBK1 function, reactivating the IFN-I signaling cascade, and triggering a robust anti-tumor immune response.[10]

**Figure 1:** PARP7 signaling pathway in immune suppression and its inhibition.

## PARP7 Substrates Beyond TBK1

While TBK1 is a key substrate in the context of IFN-I signaling, proteomics studies have identified other proteins MARylated by PARP7, indicating broader roles in cancer cell biology.



| Substrate                          | Cellular Location | Function<br>Modulated by<br>MARylation                                              | Implication in<br>Cancer                                                              |
|------------------------------------|-------------------|-------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------|
| TBK1                               | Cytoplasm         | Kinase activity inhibited                                                           | Suppression of Type I<br>Interferon signaling,<br>immune evasion.[2][7]               |
| α-tubulin                          | Cytoplasm         | Promotes microtubule instability                                                    | Regulates ovarian cancer cell growth and motility.[11][12][13]                        |
| Aryl Hydrocarbon<br>Receptor (AHR) | Cytoplasm/Nucleus | Involved in a negative feedback loop                                                | Regulates responses<br>to environmental<br>stressors like cigarette<br>smoke.[11][12] |
| PARP13 (ZC3HAV1)                   | Cytoplasm         | Preferentially MARylated on cysteine residues in its RNA-binding zinc finger domain | PARP13 is a critical regulator of the antiviral innate immune response.[14]           |
| Fos-related antigen 1<br>(FRA1)    | Nucleus           | ADP-ribosylation prevents proteasomal degradation, stabilizing the protein          | Stabilized FRA1 represses IRF1/3- dependent apoptosis and cytokine expression.[15]    |

## Therapeutic Targeting: The PARP7 Inhibitor RBN-2397

The central role of PARP7 in tumor immune evasion has led to the development of potent and selective small molecule inhibitors. The most clinically advanced is RBN-2397 (Atamparib).

### **Preclinical Data**

RBN-2397 has demonstrated significant anti-tumor activity in various preclinical models, acting through both cancer cell-intrinsic and immune-mediated mechanisms.[10]



Table 1: In Vitro Activity of RBN-2397

| Parameter                 | Value             | Cell Line / Assay<br>Condition | Reference |
|---------------------------|-------------------|--------------------------------|-----------|
| IC <sub>50</sub> (PARP7)  | < 3 nM            | Enzymatic Assay                | [16][17]  |
| Kd (PARP7)                | < 1 nM (0.001 μM) | Binding Assay                  | [16][17]  |
| Cellular IC50             | 20 nM             | NCI-H1373 Lung<br>Cancer Cells | [17][18]  |
| EC50 (Cell<br>MARylation) | 1 nM              | Cell Biochemical<br>Assay      | [17]      |

| EC<sub>50</sub> (vs. PARP1) | 110 nM | In Vitro ADP-ribosyltransferase Assay |[19] |

Table 2: In Vivo Efficacy of RBN-2397 in Mouse Models

| Model                    | Dosing                           | Key Outcomes                                                                                                                                                             | Reference |
|--------------------------|----------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| CT26 Syngeneic<br>Model  | 3-100 mg/kg, oral,<br>once daily | Dose-dependent tumor growth inhibition. Complete and durable regressions at ≥30 mg/kg. Induced tumor-specific adaptive immune memory (tumor rejection upon rechallenge). | [7][17]   |
| Lung Cancer<br>Xenograft | Not specified                    | Complete tumor regressions.                                                                                                                                              | [15]      |

| VSV-infected Mice | Not specified | Enhanced innate antiviral immunity; increased serum IFN-  $\beta$  levels. |[15] |



## Clinical Data: Phase 1 Trial (NCT04053673)

The first-in-human Phase 1 study of RBN-2397 evaluated its safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity in patients with advanced solid tumors. [10][20][21][22]

Table 3: Summary of Phase 1 Clinical Trial Results for RBN-2397

| Parameter                                       | Finding                                                                                                                                                         |  |
|-------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Patient Population                              | 103 patients with advanced solid tumors (dose-escalation and expansion cohorts). [22]                                                                           |  |
| Recommended Phase 2 Dose (RP2D)                 | 200 mg twice daily (BID), continuous dosing.[20]                                                                                                                |  |
| Common Treatment-Related Adverse Events (TRAEs) | Dysgeusia (37.9%), fatigue (20.4%), nausea (17.5%), decreased appetite (13.6%).[22]                                                                             |  |
| Grade 3-4 TRAEs                                 | AST increase (4.9%), ALT increase (3.9%), anemia (2.9%).[22]                                                                                                    |  |
| Preliminary Efficacy (Expansion Cohorts)        | HNSCC: 1 partial response (PR) >12 months; 4 stable disease (SD) >4 months (n=14).SCC Lung: 5 SD >3 months (n=19).HR+ Breast Cancer: 2 SD >3 months (n=11).[22] |  |

| Pharmacodynamic (Biomarker) Effects | Increased CD8+ T cell and Granzyme B expression in on-treatment tumor biopsies.[10][22] Increased tumoral CXCL10 mRNA (1.5 to 8-fold) in evaluable paired biopsies.[9] |

## **Key Experimental Protocols PARP7 Enzymatic Activity Assay (Chemiluminescent)**

This assay measures the catalytic activity of PARP7 by quantifying the amount of ADP-ribose transferred to a substrate.

Principle: Recombinant PARP7 enzyme is incubated with a histone-coated plate and a biotinylated NAD+ substrate. The incorporated biotin-ADP-ribose is detected by Streptavidin-

### Foundational & Exploratory





HRP, which generates a chemiluminescent signal upon addition of a substrate. The signal is proportional to PARP7 activity.[23][24][25]

#### Methodology:

- Plate Coating: A 96-well plate is pre-coated with histone proteins.
- Reaction Setup: Recombinant PARP7 enzyme is added to the wells along with a test inhibitor (e.g., RBN-2397) at various concentrations.
- Initiation: The enzymatic reaction is initiated by adding a "PARP Substrate Mixture" containing biotinylated NAD+ and DTT in an assay buffer.
- Incubation: The plate is incubated for 1 hour at room temperature to allow for the MARylation reaction.
- Detection: Wells are washed, and Streptavidin-HRP is added, which binds to the biotinylated ADP-ribose on the histones.
- Signal Generation: After another incubation and wash, a chemiluminescent ECL substrate is added.
- Readout: The plate is immediately read on a luminometer. The signal intensity is inversely proportional to the inhibitor's potency.





Click to download full resolution via product page

Figure 2: Workflow for a PARP7 chemiluminescent enzymatic assay.



#### In Vivo Subcutaneous Tumor Model

This model is essential for evaluating the anti-tumor efficacy and immunomodulatory effects of PARP7 inhibitors in a living organism.[7][17][26]

Principle: Syngeneic cancer cells (e.g., CT26 colon carcinoma) are injected subcutaneously into immunocompetent mice (e.g., BALB/c). Once tumors are established, mice are treated with the test compound, and tumor growth is monitored over time. At the end of the study, tumors and lymphoid organs can be harvested for further analysis.

#### Methodology:

- Cell Preparation: Cancer cells are cultured, harvested, and resuspended in a sterile solution like HBSS or PBS, sometimes mixed 1:1 with Matrigel to aid engraftment.
- Inoculation: Mice are anesthetized, and a specific number of cells (e.g., 0.5-1 x 10<sup>6</sup>) in a
  defined volume (e.g., 100-200 μL) is injected subcutaneously into the flank.
- Tumor Growth Monitoring: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups (vehicle control, RBN-2397).
- Treatment: The inhibitor is administered, typically via oral gavage, on a defined schedule (e.g., once daily).
- Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²). Body weight is also monitored as a measure of toxicity.
- Endpoint Analysis: When tumors in the control group reach a predetermined size, the
  experiment is terminated. Tumors, spleens, and lymph nodes are harvested for analyses like
  flow cytometry or RNA sequencing.

## Flow Cytometry of Tumor-Infiltrating Lymphocytes (TILs)

This technique is used to quantify the changes in immune cell populations within the tumor microenvironment following treatment.[27][28][29]

Principle: Tumors are dissociated into a single-cell suspension. The cells are then stained with a cocktail of fluorochrome-conjugated antibodies specific to different immune cell markers (e.g.,



CD3 for T cells, CD8 for cytotoxic T cells, CD45 for all leukocytes). A flow cytometer analyzes each cell, allowing for the identification and quantification of various immune subsets.

#### Methodology:

- Tumor Dissociation: Harvested tumors are mechanically minced and then enzymatically digested (e.g., using collagenase and DNase) to create a single-cell suspension.
- Cell Preparation: The cell suspension is filtered through a cell strainer (e.g., 40-70 μm) to remove debris. Red blood cells are lysed if necessary.
- Staining: Cells (approx. 1 x 10<sup>6</sup> per sample) are first stained with a viability dye to exclude dead cells. They are then incubated with a cocktail of surface antibodies (e.g., anti-CD45, -CD3, -CD4, -CD8, -NK1.1, -F4/80) in FACS buffer. For intracellular targets like Granzyme B, cells are fixed and permeabilized before staining.
- Acquisition: Samples are run on a flow cytometer, which measures the fluorescence of each cell as it passes through a laser.
- Analysis: The data is analyzed using specialized software. A gating strategy is applied to first identify live, single cells, then leukocytes (CD45+), and subsequently specific populations like CD8+ T cells (CD3+, CD8+). The percentage and absolute number of each population can be determined.

### **Conclusion and Future Directions**

PARP7 is a validated therapeutic target in oncology that bridges tumor cell-intrinsic stress pathways with innate immune evasion. Its inhibition reactivates a potent, IFN-I-driven antitumor response, making it a compelling strategy for immunotherapy. The selective inhibitor RBN-2397 has shown a tolerable safety profile and preliminary signs of clinical activity, validating the therapeutic concept.

#### Future research will focus on:

Combination Therapies: Ongoing clinical trials are exploring the synergy between PARP7 inhibitors like RBN-2397 and immune checkpoint inhibitors (e.g., anti-PD-1).[10]



- Biomarker Development: Identifying patients most likely to respond, potentially based on PARP7 expression levels or baseline interferon-stimulated gene (ISG) signatures in the tumor.[22]
- Understanding Resistance: Investigating mechanisms that may lead to resistance to PARP7 inhibition.
- Broader Applications: Exploring the role of PARP7 inhibition in other cancer types and in combination with other treatment modalities like radiation or chemotherapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. PARP enzymes and mono-ADP-ribosylation: advancing the connection from interferonsignalling to cancer biology | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 3. tulipbiolabs.com [tulipbiolabs.com]
- 4. PARPi triggers the STING-dependent immune response and enhances the therapeutic efficacy of immune checkpoint blockade independent of BRCAness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases PMC [pmc.ncbi.nlm.nih.gov]
- 7. intodna.com [intodna.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. onclive.com [onclive.com]
- 11. Identification of PARP-7 substrates reveals a role for MARylation in microtubule control in ovarian cancer cells | eLife [elifesciences.org]

### Foundational & Exploratory





- 12. Identification of PARP-7 substrates reveals a role for MARylation in microtubule control in ovarian cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 13. RBN-2397, a PARP7 Inhibitor, Synergizes with Paclitaxel to Inhibit Proliferation and Migration of Ovarian Cancer Cells PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical genetics and proteome-wide site mapping reveal cysteine MARylation by PARP-7 on immune-relevant protein targets [ouci.dntb.gov.ua]
- 15. researchgate.net [researchgate.net]
- 16. selleckchem.com [selleckchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. PARP-7 inhibitors identified at Jacobio Pharmaceuticals | BioWorld [bioworld.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Phase 1 Study of RBN-2397, an Oral PARP7 Inhibitor, in Patients With Solid Tumors [clin.larvol.com]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. PARP7 and TGFβ1 as potential targets for immunotherapy [dailyreporter.esmo.org]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. Chemi-Verse™ PARP7 Assay Kit | Scientist.com [app.scientist.com]
- 26. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 27. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 28. Flow cytometry quantification of tumor-infiltrating lymphocytes to predict the survival of patients with diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Protocol for in vivo immune cell analysis in subcutaneous murine tumor models using advanced flow cytometry PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Role of PARP7 in Cancer Immunology: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15137560#the-role-of-parp7-in-cancer-immunology]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com